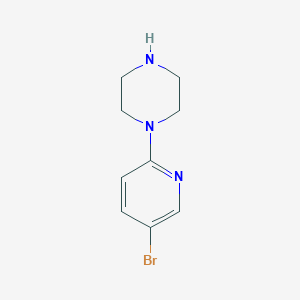

1-(5-Bromopyridin-2-yl)piperazine

Description

The Piperazine (B1678402) Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions, holds a distinguished status in medicinal chemistry, often referred to as a "privileged scaffold". tandfonline.comnih.govnih.gov This designation stems from its frequent appearance in a vast array of biologically active compounds and approved drugs. tandfonline.comnih.govnih.govmdpi.com The unique structural and physicochemical properties of the piperazine moiety contribute to its widespread use. tandfonline.comnih.gov Its flexible core structure allows for the design and synthesis of new bioactive compounds. nih.gov

The two nitrogen atoms in the piperazine ring can be functionalized, enabling the attachment of various substituents to modulate the pharmacological properties of the molecule. nih.govnih.gov This versatility allows for the optimization of a compound's affinity and specificity for its biological target. nih.govnih.gov Furthermore, the presence of these nitrogen atoms often imparts favorable pharmacokinetic characteristics, such as improved water solubility and oral bioavailability. nih.govnih.govnih.gov The ability of piperazine to form both ionic and hydrogen bonds can significantly influence the biological activity of the parent compounds. researchgate.net Consequently, piperazine derivatives have been successfully developed for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and central nervous system-acting agents. nih.govresearchgate.netthieme-connect.comontosight.ainih.gov

Overview of Halogenated Pyridine-Containing Scaffolds in Bioactive Compounds

Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is another cornerstone in the architecture of many pharmaceuticals. nih.govresearchgate.netrsc.org The incorporation of a pyridine ring can enhance the solubility and bioavailability of drug candidates. researchgate.net When a halogen atom, such as bromine, is introduced into the pyridine scaffold, it can profoundly influence the compound's biological activity.

Halogenation can affect a molecule's lipophilicity, metabolic stability, and binding interactions with its target protein. For instance, the bromine atom in a bromopyridine moiety can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and selectivity of a ligand for its receptor. acs.org The electron-withdrawing nature of the bromine atom can also modulate the electronic properties of the pyridine ring, potentially influencing its reactivity and interaction with biological macromolecules. The strategic placement of a halogen on the pyridine ring has been a key design element in the development of numerous successful drugs across various therapeutic areas. nih.govresearchgate.net

Significance of the 1-(5-Bromopyridin-2-yl)piperazine Moiety in Current Research

The convergence of the piperazine and bromopyridine scaffolds in the form of this compound creates a molecule of considerable interest in contemporary medicinal chemistry research. This moiety serves as a crucial building block or intermediate in the synthesis of more complex molecules with diverse pharmacological activities. chemenu.com The combination of the versatile piperazine ring and the electronically modified bromopyridine system provides a rich platform for chemical elaboration and the exploration of structure-activity relationships.

The synthesis of derivatives of this compound has led to the discovery of compounds with potential applications in areas such as antidepressant therapy and as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.govresearchgate.net The bromine atom on the pyridine ring offers a handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of a wide array of functional groups to fine-tune the biological profile of the resulting molecules. The inherent properties of the piperazine ring, such as its basicity and ability to engage in hydrogen bonding, complement the features of the bromopyridine unit, making this compound a valuable and frequently utilized scaffold in the quest for new therapeutic agents.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₉H₁₂BrN₃ | 242.12 | 73406-97-0 |

| This compound hydrochloride | C₉H₁₃BrClN₃ | 278.58 | 1187386-40-8 |

| tert-Butyl 4-(5-bromopyridin-2-yl)piperazine-1-carboxylate | C₁₄H₂₀BrN₃O₂ | 342.23 | 153747-97-8 |

| 2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate | C₁₃H₁₈BrN₃O₂ | 328.21 | 1823184-03-7 |

| 1-[(5-Bromopyridin-2-yl)methyl]piperazine | C₁₀H₁₄BrN₃ | Not specified | 1093218-05-3 |

| 1-(5-Bromopyridin-2-yl)piperidin-3-ol | C₁₀H₁₃BrN₂O | 257.13 | Not specified |

| 5-Bromo-2-(piperazin-1-yl)pyrimidine | C₈H₁₁BrN₄ | 243.10 | Not specified |

| 1-(5-Nitropyridin-2-yl)piperazine | Not specified | Not specified | 82205-58-1 |

| 5-(Piperazin-1-yl)pyridin-2-amine | Not specified | Not specified | 1082876-26-3 |

| 1-(5,6-Dibromopyridin-3-yl)piperazine | C₉H₁₁Br₂N₃ | 321.01 | 412347-44-5 |

| 1-(5-Bromopyridin-2-yl)-4-(3-methylpyridin-2-yl)piperazine | Not specified | Not specified | Not specified |

| 1-(5-Bromopyridin-2-yl)-4-[1-(pyridin-3-yl)ethyl]piperazine | C₁₆H₁₉BrN₄ | 347.26 | Not specified |

| 2-((5-Bromopyrimidin-2-yl)oxy)ethan-1-ol | Not specified | Not specified | 1246922-88-2 |

| 1-(5-Bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea | Not specified | Not specified | Not specified |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(5-bromopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBJBNGGYLBVCJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585970 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73406-97-0 | |

| Record name | 1-(5-Bromopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-(piperazin-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations Involving 1 5 Bromopyridin 2 Yl Piperazine

Synthetic Routes to 1-(5-Bromopyridin-2-yl)piperazine

The synthesis of this compound can be achieved through several strategic approaches, with Nucleophilic Aromatic Substitution (SNAr) being the most direct and commonly employed method.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most straightforward synthesis of this compound involves the direct reaction of 2,5-dibromopyridine with piperazine (B1678402). In this SNAr reaction, the piperazine acts as a nucleophile, displacing one of the bromine atoms on the pyridine (B92270) ring. The regioselectivity of this reaction is a critical aspect, with the substitution preferentially occurring at the C-2 position of the pyridine ring. This preference is attributed to the electron-withdrawing effect of the pyridine nitrogen atom, which activates the C-2 and C-6 positions towards nucleophilic attack. The bromine atom at the C-2 position is thus more labile than the one at the C-5 position.

The reaction is typically carried out in a suitable solvent, such as an alcohol or a polar aprotic solvent like dimethylformamide (DMF), and often at elevated temperatures to drive the reaction to completion. The use of a base may be employed to neutralize the hydrogen bromide formed during the reaction.

Table 1: Representative Conditions for SNAr Synthesis of this compound

| Starting Material | Reagent | Solvent | Temperature | Yield (%) |

| 2,5-Dibromopyridine | Piperazine | Ethanol | Reflux | Moderate to Good |

| 2,5-Dibromopyridine | Piperazine | DMF | 100 °C | Good |

Alternative Synthetic Approaches for Piperazine Ring Formation

While SNAr is a primary route, other methodologies can be envisioned for the synthesis of this compound, particularly those involving the formation of the piperazine ring itself or utilizing modern cross-coupling techniques.

One alternative involves starting with 2-amino-5-bromopyridine and constructing the piperazine ring. This can be achieved by reacting the aminopyridine with two equivalents of a two-carbon electrophile, such as ethylene oxide or a protected 2-haloethanol, followed by cyclization. A more common approach in medicinal chemistry for analogous structures is the reaction with bis(2-chloroethyl)amine.

Modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for the formation of the C-N bond between the 5-bromopyridin-2-yl moiety and the piperazine ring. wikipedia.orglibretexts.orgacsgcipr.org This reaction would typically involve the coupling of 2,5-dibromopyridine with piperazine in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.orglibretexts.org The choice of ligand is crucial for achieving high yields and can influence the regioselectivity of the reaction.

The Ullmann condensation, a classical copper-catalyzed C-N bond-forming reaction, also presents a viable, albeit often harsher, alternative to the palladium-catalyzed methods. organic-chemistry.orgresearchgate.net This would involve heating 2,5-dibromopyridine with piperazine in the presence of a copper catalyst and a base.

This compound as a Key Synthetic Intermediate

The strategic placement of the reactive piperazine and bromopyridine moieties makes this compound a highly valuable intermediate for the synthesis of a diverse range of compounds, including those with significant biological activity.

Role in the Construction of Diverse Heterocyclic Compounds

This compound serves as a scaffold for the synthesis of more elaborate heterocyclic systems. The secondary amine of the piperazine ring can be readily functionalized through N-alkylation or N-acylation reactions. For instance, reaction with a suitable alkyl halide or acyl chloride introduces a variety of substituents, leading to a library of derivatives.

Furthermore, the bromine atom on the pyridine ring acts as a synthetic handle for introducing further complexity. Through transition metal-catalyzed cross-coupling reactions such as the Suzuki, Stille, or Heck reactions, a wide range of aryl, heteroaryl, or vinyl groups can be appended at the 5-position of the pyridine ring. This allows for the construction of complex, multi-ring heterocyclic systems. For example, a Suzuki coupling with a pyrimidineboronic acid would yield a pyridinyl-pyrimidine structure linked by a piperazine core.

Applications in Complex Molecular Architecture Development

The utility of this compound extends to the synthesis of complex molecules with potential therapeutic applications. For instance, it can serve as a key building block in the synthesis of compounds targeting the central nervous system, such as potential antipsychotic or anxiolytic agents. acs.org An analogous compound, α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol (BMY 14802), a potential antipsychotic drug, highlights the importance of the arylpiperazine moiety in constructing such complex architectures. nih.goviiab.menih.gov

The synthesis of such molecules often involves a multi-step sequence where the this compound core is first synthesized and then elaborated. For example, the piperazine nitrogen can be alkylated with a side chain containing a terminal functional group, which can then be further modified. Simultaneously, the bromine atom can be used in a late-stage cross-coupling reaction to introduce a key structural motif required for biological activity.

Derivatization Strategies for Enhanced Biological Activity

The structural features of this compound make it an excellent starting point for derivatization aimed at enhancing biological activity. Structure-activity relationship (SAR) studies on related piperazine-containing compounds have shown that modifications at both the piperazine and pyridine moieties can significantly impact their pharmacological profiles. mdpi.comresearchgate.net

Derivatization of the piperazine nitrogen is a common strategy. Introduction of various alkyl, aryl, or acyl groups can modulate the compound's lipophilicity, basicity, and steric profile, which in turn can affect its binding to biological targets. For example, the synthesis of pyrimidine-incorporated piperazine derivatives has been shown to yield compounds with antimicrobial and antifungal activities. nih.govnih.govpreprints.orgdntb.gov.ua

The bromine atom on the pyridine ring offers another avenue for derivatization. Its replacement with different functional groups via cross-coupling reactions can lead to compounds with improved potency and selectivity for specific biological targets, such as enzyme inhibitors. nih.govmdpi.com For instance, the introduction of specific aromatic or heteroaromatic groups can lead to enhanced interactions with the active site of an enzyme.

Catalytic and Ligand-Assisted Transformations

The bromine atom on the pyridine ring and the secondary amine of the piperazine offer two key sites for functionalization through catalytic cross-coupling and other metal-mediated reactions.

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound serves as an excellent substrate for several widely used palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction is employed to introduce various aryl or heteroaryl substituents at the 5-position of the pyridine ring. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.govmdpi.com The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored depending on the specific boronic acid or ester used. nih.govmdpi.com

Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). nih.govmdpi.com A variety of phosphine ligands can be employed to facilitate the catalytic cycle, with bulky and electron-rich ligands often providing superior results. The reaction requires a base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), to promote the transmetalation step. nih.govmdpi.com

| Coupling Partner | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | Not Specified |

| 2-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good |

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound nih.govmdpi.com

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgsemanticscholar.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles at the 5-position of the pyridine ring. The versatility of this reaction is largely due to the continuous development of sophisticated phosphine ligands that can facilitate the coupling of various amine substrates under milder conditions. wikipedia.orgorganic-synthesis.com

Key components of the Buchwald-Hartwig amination include a palladium precursor, a bulky electron-rich phosphine ligand, and a strong base, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃). organic-synthesis.comnih.gov The selection of the appropriate ligand is critical and often depends on the nature of the amine coupling partner. organic-synthesis.com

| Amine | Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Not Specified |

| Piperidine | [Pd(allyl)Cl]₂ / XPhos | NaOt-Bu | Toluene | Not Specified | Good |

| Cyclohexane-1,2-diamine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | Not Specified |

Table 2: Examples of Buchwald-Hartwig Amination Reactions with this compound organic-synthesis.comnih.gov

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgscirp.org In the case of this compound, this reaction is used to introduce alkynyl groups at the 5-position of the pyridine ring, leading to the synthesis of various alkynylpyridine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgscirp.org Copper-free Sonogashira protocols have also been developed. nih.gov

The standard Sonogashira reaction conditions involve a palladium(0) catalyst, such as Pd(PPh₃)₄, and a copper(I) salt, typically copper(I) iodide (CuI). researchgate.net An amine, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves as both the base and often as the solvent. scirp.orgresearchgate.net

| Alkyne | Catalyst / Co-catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylacetylene | Pd(CF₃COO)₂ / CuI / PPh₃ | Et₃N | DMF | 100 | Good |

| 1-Decyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp. | Not Specified |

| Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | i-Pr₂NH | THF | Not Specified | Not Specified |

Table 3: Examples of Sonogashira Coupling Reactions with this compound scirp.orgresearchgate.net

Other Metal-Mediated Transformations

Beyond palladium catalysis, other transition metals are also utilized to functionalize this compound. Copper and nickel complexes, in particular, offer alternative and sometimes complementary reactivity.

Copper-Catalyzed Reactions

Copper-catalyzed reactions, such as the Ullmann condensation, are classical methods for forming carbon-heteroatom bonds. wikipedia.orgrsc.org These reactions can be used to couple this compound with various nucleophiles, including alcohols, amines, and thiols, although they often require higher temperatures than their palladium-catalyzed counterparts. wikipedia.orgorganic-chemistry.org The use of ligands, such as amino acids or diamines, can significantly improve the efficiency and mildness of these copper-catalyzed transformations. nih.gov

A notable copper-catalyzed transformation is the cyanation of aryl bromides. In this reaction, a copper(I) cyanide salt is used to displace the bromide on the pyridine ring, affording the corresponding nitrile.

Nickel-Catalyzed Cross-Coupling

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for various cross-coupling reactions. organic-chemistry.orgnih.gov Nickel catalysis can often enable the coupling of challenging substrates that are less reactive under palladium catalysis. For this compound, nickel catalysts can be employed for Suzuki-Miyaura type couplings with boronic acids and for amination reactions. researchgate.netnih.gov Nickel-catalyzed Sonogashira-type couplings have also been developed. nih.gov

Metal-Free Alkylation Approaches

The secondary amine of the piperazine ring in this compound is a nucleophilic center that can readily undergo alkylation reactions. While these reactions can be promoted by metal catalysts, metal-free approaches are often preferred for their simplicity and lower cost.

Direct N-alkylation can be achieved by treating this compound with an alkyl halide in the presence of a base. This reaction proceeds through a standard SN2 mechanism. The choice of base and solvent is important to ensure efficient reaction and to minimize potential side reactions. Common bases include potassium carbonate (K₂CO₃) and triethylamine (Et₃N). researchgate.netgoogle.com To achieve mono-alkylation, careful control of stoichiometry is often necessary to prevent dialkylation of the piperazine ring, although in this specific substrate, the other nitrogen is tertiary. Protecting group strategies, such as using an N-acetylpiperazine precursor, can also be employed to ensure mono-alkylation. researchgate.net Another approach involves the use of alcohols as alkylating agents under borrowing hydrogen conditions, which can be mediated by non-precious metal catalysts or even be metal-free. rsc.org

| Alkylating Agent | Base | Solvent | Temperature (°C) |

| Butyl bromide | K₂CO₃ | Acetonitrile | Reflux |

| Benzyl chloride | Et₃N | DMF | Room Temp. |

| 4-Methoxybenzyl chloride | Anhydrous K₂CO₃ | DMF | Not Specified |

Table 4: General Conditions for Metal-Free N-Alkylation of Piperazine Derivatives researchgate.netgoogle.comfabad.org.tr

Medicinal Chemistry and Pharmacological Investigations of 1 5 Bromopyridin 2 Yl Piperazine Analogues

Anticancer and Antitumor Research

Analogues of 1-(5-Bromopyridin-2-yl)piperazine have been the subject of extensive investigation to determine their efficacy as anticancer agents. These studies have spanned from initial in vitro screenings to more complex in vivo models, revealing significant potential in combating various forms of cancer.

In Vitro Evaluation of Antitumor Activity in Cancer Cell Lines

The initial assessment of a potential anticancer compound's efficacy is typically conducted through in vitro assays using a panel of cancer cell lines. These studies provide crucial preliminary data on the compound's ability to inhibit cancer cell growth and induce cell death.

A fundamental characteristic of an effective anticancer agent is its ability to inhibit the proliferation of cancer cells. Several analogues of this compound have demonstrated potent antiproliferative activity across a range of cancer cell lines.

One notable piperazine-containing compound, designated as C505, was identified from a library of 2,560 compounds and exhibited significant toxicity at very low concentrations against all three tested cancer cell lines: K562 (human chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma). nih.govresearchgate.net The potency of this compound is highlighted by its low 50% growth inhibition (GI50) values, which were determined to be 0.058 µM for K562, 0.155 µM for HeLa, and 0.055 µM for AGS cells. nih.govresearchgate.net

Similarly, a pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which shares a similar structural motif, has also shown substantial inhibitory effects on the growth of various cancer cell lines. researchgate.net The 50% inhibitory concentration (IC50) values for BPU were found to be 4.64 µM in Jurkat cells, 9.22 µM in HeLa cells, and 8.47 µM in MCF-7 cells, demonstrating its broad-spectrum antiproliferative activity. researchgate.net

| Compound | Cell Line | Cancer Type | IC50/GI50 (µM) |

|---|---|---|---|

| C505 | K562 | Chronic Myelogenous Leukemia | 0.058 |

| C505 | HeLa | Cervical Cancer | 0.155 |

| C505 | AGS | Gastric Adenocarcinoma | 0.055 |

| BPU | Jurkat | T-cell Leukemia | 4.64 |

| BPU | HeLa | Cervical Cancer | 9.22 |

| BPU | MCF-7 | Breast Cancer | 8.47 |

A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis, or programmed cell death. Research has shown that analogues of this compound can effectively trigger this process in cancer cells.

The piperazine (B1678402) derivative C505 has been shown to induce caspase-dependent apoptosis. nih.gove-century.us This was evidenced by the proteolytic cleavage and activation of caspase-3 and caspase-8 in K562 cells following treatment with C505. researchgate.nete-century.us Furthermore, the cleavage of poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis, was also observed. nih.gove-century.us Interestingly, the expression levels of the anti-apoptotic proteins Bcl-2 and Bcl-xl were not significantly altered, suggesting that C505 may induce apoptosis through a Bcl-2-independent pathway. nih.gove-century.us Another piperazine derivative, BIPP (1,4-bis-(4-(1H-benzo[d]imidazol-2-yl-phenyl)) piperazine), has been found to induce intrinsic apoptosis in U937 leukemia cells, characterized by the activation of caspase-3 and -9 and a loss of mitochondrial membrane potential. e-century.us

The pyrazine derivative BPU was found to effectively arrest the cell cycle progression in the sub-G1 phase in Jurkat cells, which is indicative of apoptosis. researchgate.net

The ability of cancer cells to migrate is a critical step in tumor invasion and metastasis. Therefore, compounds that can inhibit this process are of significant therapeutic interest. While direct studies on this compound analogues are limited, related structures have shown promise in this area. For instance, piperazine modified azetidinone derivatives have been reported to suppress the migration of human cervical cancer HeLa cells. researchgate.net The effect of compounds on cell migration is often evaluated using in vitro methods such as the wound-healing assay and the transwell migration assay. nih.govnih.govmdpi.com These assays allow researchers to observe and quantify the movement of cells in response to a particular agent. nih.govnih.gov

In Vivo Antitumor Efficacy Studies

A study on the pyrazine derivative BPU investigated its antiangiogenic potential using the in-vivo/ex-vivo shell-less chick chorioallantoic membrane (CAM) assay. researchgate.net Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. researchgate.net The results demonstrated that BPU has a significant inhibitory effect on blood vessel formation in this model. researchgate.net The inhibition rates were substantial, and there was a marked decrease in the total length of blood vessels in the presence of BPU. researchgate.net This suggests that part of the antitumor effect of BPU may be attributed to its ability to restrict the blood supply to the tumor. researchgate.net

While specific in vivo data from tumor xenograft models in mice for this compound analogues are not extensively detailed in the provided search results, such models are a standard and critical step in the preclinical development of anticancer drugs. medchemexpress.comreactionbiology.comresearchgate.net These models involve the implantation of human tumor cells into immunocompromised mice to assess the efficacy of a drug candidate on tumor growth in a living system. reactionbiology.com

Mechanism-Based Anticancer Approaches

Understanding the molecular mechanisms by which a compound exerts its anticancer effects is crucial for its rational development and clinical application. Analogues of this compound have been shown to target several key signaling pathways that are often dysregulated in cancer.

The piperazine derivative C505 has been found to inhibit multiple cancer signaling pathways. nih.gove-century.us A major mechanism of its action is the inhibition of the PI3K/AKT pathway, a critical signaling cascade that is frequently overactive in many cancers, promoting cell proliferation and survival. nih.govbenthamscience.comnih.govtbzmed.ac.ir C505 was shown to reduce the phosphorylation of AKT, a key downstream effector of PI3K. e-century.us Additionally, C505 was found to inhibit the Src family kinases and the BCR-ABL signaling pathway, which are also important drivers of cancer cell growth and survival, particularly in certain types of leukemia. nih.gove-century.us

The pyrazine derivative BPU has been computationally predicted to act as an inhibitor of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. researchgate.net These enzymes play a crucial role in the degradation of the extracellular matrix, which is a critical step in tumor invasion and metastasis. mdpi.comnih.govnih.gov By inhibiting these enzymes, BPU may prevent cancer cells from spreading to other parts of the body. researchgate.netmdpi.com

Modulation of Signaling Pathways Involved in Cell Survival and Death

Analogues of this compound have been investigated for their ability to influence cellular signaling pathways that are crucial for the survival and proliferation of cancer cells. One such piperazine derivative, referred to as C505, has been shown to potently induce caspase-dependent apoptosis in cancer cells by inhibiting multiple signaling pathways. nih.gov This induction of programmed cell death is a key strategy in cancer therapy.

Research indicates that these compounds can significantly interfere with the PI3K/AKT pathway, a critical intracellular signaling cascade that promotes cell proliferation and prevents apoptosis. nih.gov In many cancers, this pathway is overactive, contributing to uncontrolled cell growth. nih.gov Treatment with the piperazine analogue C505 has been observed to down-regulate the PI3K p85beta protein and severely reduce the phosphorylation of AKT. nih.gov The inhibition of the PI3K/AKT pathway is considered a major mechanism through which these analogues exert their anti-cancer effects. nih.gov

Further investigation using Western blotting has revealed that treatment with C505 significantly reduces the levels of Src and phosphorylated AKT (p-AKT), both of which are critical signaling proteins involved in cell proliferation and survival. nih.gov The disruption of these pathways ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis. The process of apoptosis was confirmed using techniques like Annexin V and 7-AAD staining, which differentiate between viable, early apoptotic, and late apoptotic or dead cells. nih.gov

| Signaling Protein | Effect of C505 Treatment | Implication in Cell Signaling |

| PI3K/p85 | Slight reduction in protein levels nih.gov | Component of the PI3K/AKT pathway involved in cell growth and survival. nih.gov |

| Phosphorylated AKT (p-AKT) | Severely reduced levels nih.gov | Active form of AKT, a key protein in promoting cell survival and inhibiting apoptosis. nih.gov |

| Src | Significantly reduced levels nih.gov | A proto-oncogenic kinase involved in cell proliferation, differentiation, and survival. |

| GSK-3B | No significant alteration in expression nih.gov | A downstream target of the PI3K/AKT pathway. |

Targeting Specific Kinases (e.g., CDK1)

Cyclin-dependent kinases (CDKs) are a family of enzymes that play a crucial role in regulating the cell cycle, and their deregulation is a hallmark of many cancers. nih.govbohrium.com CDK1, in particular, is a master regulator of the M-phase (mitosis) of the cell cycle. bohrium.com The inhibition of CDK1 can lead to a G2/M phase cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.gov Therefore, CDK1 has emerged as an attractive target for the development of novel anticancer therapies. bohrium.com

While direct studies on this compound analogues as specific CDK1 inhibitors are emerging, the broader class of N-arylpiperazine derivatives has shown promise in this area. mdpi.com For instance, certain quinoxalinyl–piperazine derivatives have been identified as G2/M-specific cell cycle inhibitors. mdpi.com The development of small molecule inhibitors against CDKs is an active area of research. Compounds like Roscovitine and Dinaciclib have been developed as potent inhibitors of various CDKs, including CDK1, demonstrating the therapeutic potential of targeting these kinases. nih.gov The structural features of this compound provide a versatile scaffold that can be modified to design potent and selective CDK1 inhibitors.

| Inhibitor | CDKs Targeted | Phase of Clinical Trial (Selected) |

| AZD5438 | CDK1, CDK2, CDK5, CDK6, CDK9 | Phase I (Terminated) nih.gov |

| Roniciclib | CDK1, CDK2, CDK4, CDK7, CDK9 | Phase II (Terminated) nih.gov |

| SNS-032 | CDK2, CDK7, CDK9 | Phase I (Terminated) nih.gov |

| Roscovitine (Seliciclib) | CDK2, CDK5, CDK7, CDK9 | Various Clinical Trials nih.gov |

| Dinaciclib | CDK5 (potent), also CDK1, CDK2, CDK9 | Various Clinical Trials nih.gov |

| Milciclib | CDK2, CDK1, CDK4, CDK5 | Orphan Drug Designation for Thymic Carcinoma nih.gov |

Inhibition of Transglutaminase 2 (TGase 2)

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and celiac disease. nih.govresearchgate.net TGase 2 can contribute to cancer progression by promoting cell survival and suppressing apoptosis through mechanisms like p53 inhibition. nih.gov Consequently, inhibiting TGase 2 has become a promising therapeutic strategy. researchgate.net

Inhibitors of TGase 2 can be broadly classified based on their mechanism of action into competitive amine inhibitors, irreversible inhibitors, and reversible inhibitors. researchgate.net While many developmental efforts have focused on irreversible inhibitors that target the enzyme's active site, recent discoveries have highlighted the potential of reversible and allosteric inhibitors. nih.govresearchgate.net For example, the inhibitor GK921 does not interact with the active site but binds to the N-terminus of TGase 2, inducing a conformational change that inactivates the enzyme. nih.govresearchgate.net This suggests that scaffolds like this compound could be functionalized to create novel TGase 2 inhibitors that act through various mechanisms.

Interaction with Matrix Metalloproteinases (MMP-2, MMP-9)

Matrix metalloproteinases (MMPs), particularly the gelatinases MMP-2 and MMP-9, are key enzymes involved in the degradation of the extracellular matrix (ECM). mdpi.comnih.gov This process is crucial for tumor growth, invasion, angiogenesis, and metastasis. mdpi.comnih.gov In many cancers, the expression and activity of MMP-2 and MMP-9 are significantly elevated, which often correlates with a poor prognosis. mdpi.com

The inhibition of MMP-2 and MMP-9 is therefore a valid therapeutic strategy to limit cancer cell invasion and metastasis. mdpi.com Small molecule inhibitors are designed to bind to these enzymes and block their activity. mdpi.com While specific studies detailing the interaction of this compound analogues with MMP-2 and MMP-9 are limited, the piperazine moiety is a common feature in various biologically active compounds, including enzyme inhibitors. The development of piperazine-based derivatives as MMP inhibitors represents a potential avenue for future research in cancer therapy.

Antimicrobial and Anti-Infective Properties

Activity against Bacterial Strains (e.g., Gram-positive and Gram-negative bacteria)

Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. ijbpas.com Various synthesized compounds incorporating the piperazine nucleus have shown efficacy against both Gram-positive and Gram-negative bacteria. ijbpas.com For instance, a series of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides showed notable antibacterial properties. nih.gov

In these studies, the sensitivity of different bacterial strains to piperazine analogues varied. For example, Listeria monocytogenes was found to be highly sensitive, while Staphylococcus aureus was more resistant to certain compounds. nih.gov Some derivatives have shown significantly higher efficacy against Gram-negative bacteria compared to Gram-positive strains. ijbpas.com The versatility of the piperazine scaffold allows for the synthesis of a wide range of derivatives, enabling the optimization of antibacterial activity against specific pathogens. ijbpas.com

Evaluation against Methicillin-Resistant Staphylococcus aureus (MRSA)

The emergence of multidrug-resistant bacteria, particularly Methicillin-Resistant Staphylococcus aureus (MRSA), poses a significant global health threat. The development of new antimicrobial agents against MRSA is a critical area of research. researchgate.net Piperazine-based compounds have emerged as promising candidates in this effort.

Several studies have reported the synthesis of piperazine derivatives with potent anti-MRSA activity. For example, a series of piperazine-based phthalimide derivatives were synthesized and evaluated, with one derivative, 5e, demonstrating outstanding antibacterial activity against MRSA. researchgate.net In another study, three disubstituted piperazine compounds (3d, 3g, and 3k) were all found to be more potent than the reference drug ampicillin against MRSA. nih.gov Furthermore, the incorporation of a piperazine moiety into other antibacterial scaffolds, such as quinolones, has also led to potent anti-MRSA agents. nih.govrhhz.net For instance, a fluoroquinolone derivative with a piperazine substituent showed strong inhibitory activity against MRSA strains. nih.gov

| Compound Class | Specific Analogue(s) | Finding |

| Piperazine-based Phthalimides | Compound 5e | Demonstrated outstanding antibacterial activity against MRSA with a MIC of 45 ± 0.15 µg/mL. researchgate.net |

| Disubstituted Piperazines | Compounds 3d, 3g, 3k | All three compounds were more potent than ampicillin against MRSA. nih.gov |

| Fluoroquinolone Derivatives | Compound 29 | Most potent MRSA inhibitor in its series with MIC values of 2 µg/mL against two MRSA strains. nih.gov |

| Triazolyl Quinolones | Compound 32 | Most potent antibacterial agent against MRSA in its series with a MIC value of 0.5 µg/mL. nih.gov |

Antimycobacterial Activity

The piperazine nucleus is a versatile scaffold that is integral to numerous compounds demonstrating a wide range of pharmacological activities, including significant potential against Mycobacterium tuberculosis (MTB). core.ac.ukmdpi.com Research into N-arylpiperazine derivatives has identified compounds with promising in vitro efficacy against various mycobacterial strains.

One study focused on novel 1-(2-{3-/4-[(alkoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)-piperazin-1-ium chlorides. Within this series, the antimycobacterial activity was found to be influenced by the lipophilicity conferred by an alkoxycarbonylamino moiety. The activity tended to increase with the elongation of the alkyl chain, a phenomenon described as a "cut-off effect". The most effective compound in this series against M. tuberculosis H37Rv was 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride, which exhibited a Minimum Inhibitory Concentration (MIC) of 8 μM. Notably, these compounds showed low in vitro toxicity against the human monocytic leukemia THP-1 cell line.

In a separate investigation, a series of imidazo[1,2-a]pyridine amides and sulfonamides were synthesized and evaluated. Several of these compounds, which incorporate a distinct heterocyclic system linked to a piperazine or other amine moiety, displayed remarkable anti-tubercular activity. For instance, compound IPA-6 showed an exceptionally low MIC of 0.05 μg/mL against the MTB H37Rv strain, making it significantly more potent than the standard drug ethambutol (MIC 6.25 μg/mL). nih.gov Another series of piperazine derivatives bearing N,N′-bis(1,3,4-thiadiazole) moieties also showed notable antibacterial activity against various bacterial strains, with some compounds demonstrating MIC values as low as 8 μg/mL against E. coli. mdpi.com

While direct studies on this compound analogues were not prominently featured in the reviewed literature, the consistent antimycobacterial efficacy of related N-aryl and N-heteroaryl piperazine derivatives suggests that this chemical class is a promising foundation for the development of novel antimycobacterial agents.

Table 1: Examples of Antimycobacterial Activity in Piperazine Analogues

Compound Name/Series Mycobacterial Strain MIC Value 1-(2-{4-[(butoxycarbonyl)amino]phenyl}-2-hydroxyethyl)-4-(2-fluorophenyl)piperazin-1-ium chloride M. tuberculosis H37Rv 8 µM Imidazo[1,2-a]pyridine amide (IPA-6) M. tuberculosis H37Rv 0.05 µg/mL Imidazo[1,2-a]pyridine amide (IPA-9) M. tuberculosis H37Rv 0.4 µg/mL Imidazo[1,2-a]pyridine sulfonamide (IPS-1) M. tuberculosis H37Rv 0.4 µg/mL Ethambutol (Standard) M. tuberculosis H37Rv 6.25 µg/mL

Mechanisms of Antimicrobial Action

A significant mechanism contributing to multidrug resistance in Gram-negative bacteria is the overexpression of efflux pumps, such as the AcrAB-TolC complex in Escherichia coli. Analogues of this compound, specifically a class of compounds known as pyridylpiperazines (PyrPips), have been identified as potent efflux pump inhibitors (EPIs). nih.govembopress.orgnih.gov

These compounds function as allosteric inhibitors of the AcrB protein, the inner membrane component of the tripartite efflux pump. embopress.orgnih.gov Structural and molecular dynamics studies have revealed that PyrPips bind to a unique, previously unexploited allosteric pocket located in the transmembrane domain of the AcrB L protomer. embopress.orgnih.gov This binding site is distinct from the substrate-binding pocket and is situated near critical catalytic residues (D407, D408, K940, R971) involved in the proton relay mechanism that powers the pump. nih.govmdpi.com By binding to this site, PyrPips are thought to prevent the functional catalytic cycle of the pump, thereby inhibiting the extrusion of antibiotics from the bacterial cell. embopress.orgnih.gov

The inhibitory action of PyrPips restores the efficacy of antibiotics that are normally substrates of the AcrAB-TolC pump. For example, the activity of antibiotics can be potentiated by 2- to 4-fold or more in the presence of these inhibitors against efflux-proficient bacterial strains. nih.gov Medicinal chemistry efforts have focused on optimizing the pyridylpiperazine scaffold to improve both potency and pharmacokinetic properties, such as metabolic stability. embopress.orgnih.gov Structure-activity relationship (SAR) studies have explored modifications at various points on the pyridine (B92270) core. For instance, the introduction of a primary amine via ester or oxadiazole linkers has been shown to enhance the antibiotic-boosting potency through improved interactions with acidic residues in the AcrB binding pocket. nih.gov This research has led to the identification of optimized compounds, such as BDM91288, which demonstrate favorable drug-like properties and the ability to potentiate antibiotic activity in vivo. embopress.org

Table 2: Activity of Pyridylpiperazine (PyrPip) Efflux Pump Inhibitors

Inhibitor Target Pump/Organism Mechanism of Action Key Finding Pyridylpiperazines (general class) AcrAB-TolC (E. coli) Allosteric inhibition of AcrB Binds to a unique site on the transmembrane domain of the AcrB L protomer. embopress.org BDM88855 AcrAB-TolC (E. coli) Allosteric inhibition of AcrB Identified as an improved EPI with a quinoline core. nih.gov BDM91288 AcrAB-TolC (K. pneumoniae) Allosteric inhibition of AcrB Optimized for favorable pharmacokinetic properties and in vivo efficacy. nih.gov Enhanced PyrPips (e.g., BDM91531, BDM91892) RND pumps (A. baumannii) Inhibition of AdeJ Demonstrated ability to rescue activity of different antibiotic classes. mdpi.com

Neuropharmacological and Central Nervous System (CNS) Activity

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2B)

Arylpiperazine derivatives are a well-established class of compounds that interact with central nervous system (CNS) targets, particularly serotonin (5-HT) receptors. The pyridinyl-piperazine moiety, a core feature of this compound, is recognized as a key pharmacophore for binding to several serotonin receptor subtypes, including 5-HT1A and 5-HT2 receptors. nih.govnih.gov

Research has demonstrated that compounds incorporating the 1-(pyridin-2-yl)piperazine structure can exhibit high affinity for the 5-HT1A receptor. For example, the compound SYA16263 was found to bind with very high affinity to the 5-HT1A receptor, showing a Ki value of 1.1 nM. nih.gov Further chemical modifications of this scaffold led to the development of new analogues with sub-nanomolar affinity for the 5-HT1A receptor. nih.gov The affinity of these ligands is influenced by substitutions on the aryl ring and the nature of the linker connecting the piperazine to another molecular fragment. mdpi.combg.ac.rs

The 5-HT2B receptor is another G protein-coupled receptor implicated in various physiological and pathological processes. While specific binding data for this compound analogues at the 5-HT2B receptor is limited in the available literature, the structural similarity of arylpiperazines to known 5-HT receptor ligands suggests a potential for interaction. The functional outcome of such interactions (agonism vs. antagonism) can be highly sensitive to subtle structural changes. nih.gov For other classes of serotonergic agents, affinity for the 5-HT2B receptor has been shown to correlate with physicochemical properties like the lipophilicity of substituents. frontiersin.orgfrontiersin.org

The functional activity of arylpiperazine derivatives at serotonin receptors can vary significantly, with different analogues acting as agonists, partial agonists, or antagonists. This functional plasticity makes them attractive candidates for developing drugs with specific CNS effects.

At the 5-HT1A receptor, both agonistic and antagonistic activities have been reported for pyridinyl-piperazine derivatives. One study identified compound 21 (6-chloro-2-methyl-2-(3-(4-(pyridin-2-yl)piperazin-1-yl)propyl)-2,3-dihydro-1H-inden-1-one) as a full agonist at the 5-HT1A receptor. nih.gov In contrast, other studies on different arylpiperazine scaffolds have identified potent 5-HT1A antagonists. For example, coumarin derivatives incorporating an arylpiperazine moiety, such as compound 6a (bearing a bromo-substituent on the phenyl ring), were identified as potent 5-HT1A antagonists. nih.gov Similarly, another coumarin derivative, compound 11 , also exhibited a significant 5-HT1A antagonistic profile. mdpi.com The determination of agonism versus antagonism is often established through functional assays, such as [35S]GTPγS binding assays, which measure G-protein activation upon receptor binding. nih.govnih.gov

Regarding the 5-HT2B receptor, the functional outcomes of ligand binding are also diverse. For instance, within the ergoline class of compounds, pergolide and cabergoline act as potent full 5-HT2B agonists, while lisuride and terguride are potent antagonists. nih.gov This demonstrates that even within a closely related chemical family, minor structural modifications can switch a compound from an agonist to an antagonist. This principle likely applies to arylpiperazine derivatives as well, although specific examples directly related to the this compound scaffold require further investigation.

Table 3: Functional Activity of Aryl/Pyridinyl-Piperazine Analogues at 5-HT1A Receptors

Compound Receptor Target Binding Affinity (Ki) Functional Activity SYA16263 5-HT1A 1.1 nM Not specified (High affinity ligand) Compound 21 5-HT1A 0.74 nM Full Agonist Compound 6a (Arylpiperazinyl-coumarin) 5-HT1A 0.5 nM Antagonist Compound 10a (Arylpiperazinyl-coumarin) 5-HT1A 0.6 nM Antagonist Compound 11 (Arylpiperazinyl-coumarin) 5-HT1A 6157 nM Antagonist (IC50 = 43 nM)

Receptor Binding Affinities and Selectivity

The affinity of a compound for its biological target is a cornerstone of its pharmacological profile. For analogues of this compound, research has often focused on the closely related 1-(5-chloropyridin-2-yl)piperazine derivatives to understand their structure-affinity relationships. These studies reveal a promiscuous binding profile, with notable affinities across both dopaminergic and serotonergic receptors.

For instance, the introduction of a 5-chloro substituent on the pyridine ring of a pyridinyl-piperazine compound can significantly alter its binding profile. One study compared an unsubstituted pyridinyl piperazine derivative with its 5-chloro analogue, revealing a shift in binding affinity from the 5-HT₁ₐ receptor towards the 5-HT₂ₐ receptor subtype. nih.gov Specifically, the 5-chloro analogue (Compound 7 in the study) showed a Kᵢ value of 9.2 nM at the 5-HT₂ₐ receptor, a marked increase in affinity compared to the parent compound's 50 nM. nih.gov Conversely, its affinity for the 5-HT₁ₐ receptor decreased significantly, with a Kᵢ of 75.0 nM compared to 1.1 nM for the parent compound. nih.gov This demonstrates how subtle halogen substitutions on the pyridinyl ring can modulate receptor selectivity.

Dopamine (B1211576) Receptor Interactions (e.g., D₂, D₃)

The D₂-like dopamine receptors, particularly the D₂ and D₃ subtypes, are critical targets for antipsychotic and antidepressant medications. nih.gov Analogues of this compound, as part of the broader class of arylpiperazines, have been extensively studied for their interaction with these receptors. The development of ligands with selectivity for the D₃ versus the D₂ receptor is a significant challenge due to the high homology between these subtypes. researchgate.net

N-phenylpiperazine analogues, which share a common structural motif, have been shown to exhibit a wide range of binding affinities for D₂ and D₃ receptors. nih.gov For example, a series of 4-thiophene-3-yl-benzamide N-phenylpiperazines demonstrated D₃ receptor affinities (Kᵢ) ranging from 1.4 to 43 nM, with D₃ versus D₂ receptor binding selectivity ranging from 67 to 1831-fold. nih.gov

Studies on pyridinyl piperazine derivatives further illuminate these interactions. A compound known as SYA16263, which is 1-(4-(4-fluorophenyl)butyl)-4-(pyridin-2-yl)piperazine, displayed moderate binding affinity for D₂ and D₃ receptors with Kᵢ values of 124 nM and 86 nM, respectively. nih.gov Introducing a 5-chloro atom onto the pyridine ring of this scaffold did not lead to significant changes in binding at D₂, D₃, or D₄ dopamine receptor subtypes. nih.gov However, replacing the electron-withdrawing chloro group with an electron-donating methyl group resulted in a 4- to 10-fold decrease in binding affinity at the evaluated dopamine receptor subtypes. nih.gov

Ligand-Binding Studies and Potency

Ligand-binding studies quantify the affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium. A lower Kᵢ value indicates a higher binding affinity. scielo.br

In the context of this compound analogues, specific Kᵢ values from radioligand binding assays provide insight into their potency. For a series of substituted N-phenylpiperazine analogues, competitive radioligand binding techniques were used to determine Kᵢ values at human D₂ and D₃ receptors. Simple N-phenylpiperazine compounds exhibited Kᵢ values for the human D₂ receptor in the range of 349–7522 nM and for the D₃ receptor between 96–1413 nM. nih.gov More complex benzamide-containing analogues showed significantly higher potency, with Kᵢ values at the D₃ receptor as low as 1.4 nM. nih.gov

The table below summarizes the binding affinities of a representative pyridinyl piperazine compound and its 5-chloro analogue, demonstrating the impact of substitution on potency at various dopamine and serotonin receptors. nih.gov

| Compound | D₂ (Kᵢ, nM) | D₃ (Kᵢ, nM) | D₄ (Kᵢ, nM) | 5-HT₁ₐ (Kᵢ, nM) | 5-HT₂ₐ (Kᵢ, nM) |

| SYA16263 (unsubstituted pyridine) | 124 | 86 | 3.5 | 1.1 | 50 |

| Compound 7 (5-chloro-pyridine) | 134 | 79.5 | 3.5 | 75.0 | 9.2 |

Effects on Anxiety and Depression in Animal Models

Preclinical evaluation of potential anxiolytic and antidepressant compounds frequently employs animal models that assess specific behaviors. The elevated plus-maze (EPM) is a widely used test for measuring anxiety, while the forced swim test (FST) is a common screening tool for antidepressant activity. nih.govnih.gov

Arylpiperazine derivatives have shown promise in these models. For example, two novel arylpiperazine compounds, 4p and 3o, demonstrated anxiolytic effects in the EPM test. nih.gov These effects were suggested to be mediated by direct participation of 5-HT₁ₐ receptors. nih.gov In another study, a piperazine derivative of xanthone, HBK-6, showed potent antidepressant-like activity in the FST in mice, an effect believed to be mediated through the serotonergic system. nih.gov Similarly, certain N-substituted imidazole-5-carboxamides, which are analogues of the antidepressant moclobemide, were found to be more potent than the reference drug in the FST model. brieflands.com

While these studies on the broader class of arylpiperazines are encouraging, specific research on the anxiolytic and antidepressant effects of this compound analogues in these established animal models is not extensively documented in the current literature.

Sigma Receptor Modulation (e.g., σ₂ Receptor)

Sigma (σ) receptors, initially misclassified as opioid receptors, are now recognized as distinct proteins with two main subtypes, σ₁ and σ₂. The σ₂ receptor, in particular, has been identified as a potential target for therapeutic agents. Research into analogues of 1-(5-chloropyridin-2-yl)piperazine has provided valuable data on σ₂ receptor modulation.

A study aimed at identifying new selective σ₂ receptor ligands synthesized and screened a series of piperazine and homopiperazine analogues. nih.govnih.gov Among the evaluated compounds, a homopiperazine analogue, 1-(5-Chloropyridin-2-yl)-4-(3-((4-fluorophenyl)thio)propyl)-1,4-diazepane, was identified as one of the highest binding affinity ligands, with a Kᵢ value of 2.2 nM for the σ₂ receptor. nih.govnih.gov Another derivative, an oxime, was found to be a high-affinity and the most selective ligand for the σ₂ receptor, with a selectivity ratio (σ₁ Kᵢ / σ₂ Kᵢ) of 41.8. nih.govnih.gov

The results demonstrate that the pyridinyl-piperazine scaffold can be modified to produce ligands with high affinity and selectivity for the σ₂ receptor.

| Compound | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₁/σ₂) |

| Compound 7 (Homopiperazine Analogue) | 4.4 | 2.2 | 2.0 |

| Compound 21 (Tropane Analogue) | 57.0 | 2.2 | 25.9 |

| Compound 22 (Oxime Analogue) | 163.0 | 3.9 | 41.8 |

Potential in Neurodegenerative Disorders (e.g., Parkinson's Disease)

The dopaminergic system is critically implicated in neurodegenerative disorders, most notably Parkinson's disease (PD), which is characterized by the progressive loss of dopamine-producing neurons. benthamscience.com As such, dopamine receptor ligands, particularly D₃-preferring agonists, are of significant interest for their potential therapeutic applications.

Animal models, such as the 6-hydroxydopamine (6-OHDA) induced unilaterally lesioned rat model, are instrumental in evaluating the in vivo efficacy of potential anti-Parkinsonian agents. scispace.com Research on a series of hybrid piperazine compounds has identified lead molecules with preferential agonist activity for the D₃ receptor. scispace.com For example, compound (-)-24c (D-301) was identified as a lead molecule with an EC₅₀ value of 0.52 nM at the D₃ receptor and a D₂/D₃ selectivity of 223. scispace.com This compound, along with another lead, exhibited high in vivo activity in both the reserpinized rat model and the 6-OHDA lesioned rat model of PD. scispace.com These findings suggest that piperazine-containing structures have potential for development as treatments for neurodegenerative disorders like Parkinson's disease.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) has been implicated in several neurodegenerative diseases, making nNOS an important therapeutic target. nih.gov The design of potent and selective nNOS inhibitors is a key focus of medicinal chemistry research. nih.gov

The primary chemical scaffolds that have yielded potent and selective nNOS inhibitors are based on the 2-aminopyridine structure. nih.govnih.govescholarship.org Structural modifications to this scaffold have been explored to improve potency, isoform selectivity, and the ability to cross the blood-brain barrier. nih.govescholarship.org While the this compound structure contains a substituted pyridine ring, the linkage to a piperazine moiety at the 2-position distinguishes it chemically from the 2-aminopyridine class of compounds. Based on available scientific literature, the investigation of this compound and its direct analogues for nNOS inhibitory activity has not been a primary area of research.

Other Biological Activities and Therapeutic Potential

Beyond the primary pharmacological targets, analogues of this compound have been investigated for a variety of other biological activities, revealing a broad therapeutic potential. These investigations have spanned anti-inflammatory, anthelmintic, antiviral, antidiabetic, and antihypertensive effects, as well as interactions with specific cellular receptors and pathways.

Anti-inflammatory Effects

The piperazine scaffold is a common feature in many compounds exhibiting anti-inflammatory properties. Research into piperazine derivatives has demonstrated their potential to modulate key inflammatory pathways. For instance, a series of methyl salicylate derivatives incorporating a piperazine moiety were synthesized and evaluated for their anti-inflammatory capabilities. In preclinical models, these compounds demonstrated significant in vivo anti-inflammatory effects, with some derivatives showing activity comparable to the standard drug indomethacin in xylene-induced ear edema and carrageenan-induced paw edema assays mdpi.com.

Further studies on morpholinopyrimidine derivatives connected to a piperazine ring have shown that these molecules can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells. Two compounds from this series, V4 and V8, were particularly effective and were found to significantly reduce the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory response rsc.org. Western blot analysis confirmed that these compounds also decreased the protein expression of iNOS and COX-2 rsc.org. Molecular docking studies suggested that these compounds bind with high affinity to the active sites of iNOS and COX-2, primarily through hydrophobic interactions rsc.org.

Another study focused on the synthesis and evaluation of various piperazine derivatives, which also showed promising anti-inflammatory activity jddtonline.infojddtonline.info. The consistent anti-inflammatory activity observed across different classes of piperazine-containing compounds underscores the potential of designing this compound analogues as novel anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of Piperazine Analogues

| Compound Class | Model/Target | Key Findings | Reference |

|---|---|---|---|

| Methyl salicylate derivatives with piperazine | Xylene-induced ear edema and carrageenan-induced paw edema in mice | Potent in vivo anti-inflammatory activity, with some compounds comparable to indomethacin. | mdpi.com |

| Morpholinopyrimidine derivatives with piperazine | LPS-stimulated RAW 264.7 macrophage cells | Inhibition of NO, iNOS, and COX-2 production at both mRNA and protein levels. | rsc.org |

| General piperazine derivatives | Not specified | Demonstrated anti-inflammatory properties. | jddtonline.infojddtonline.info |

Anthelmintic Applications

The piperazine ring is a well-established pharmacophore in anthelmintic drugs, with piperazine citrate being a widely used medication. This has prompted research into novel piperazine-based analogues to combat parasitic worm infections, particularly in light of growing drug resistance researchgate.net.

One area of investigation has been the synthesis of 1,4-disubstituted piperazine derivatives. In a study evaluating their in vitro anthelmintic activity against the earthworm Eisenia fetida, all synthesized compounds showed promising results at a concentration of 5mg/ml when compared to piperazine citrate ipindexing.com.

Another study explored benzimidazole derivatives containing a piperazine skeleton at the C-2 position. These compounds were tested against the muscle larvae of Trichinella spiralis. The results indicated a time- and dose-dependent lethal effect on the larvae, with some of the piperazine benzimidazoles showing significantly higher larvicidal efficacy than the standard drug albendazole at a concentration of 100 μg/mL after 48 hours of exposure mdpi.com.

Furthermore, research into 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives, which can be considered structurally related to piperazine analogues, has also shown anthelmintic potential. When tested against the adult Indian earthworm Pheretima posthuma, several of these compounds demonstrated significant activity nih.gov. These findings collectively suggest that the this compound core could be a valuable starting point for the development of new anthelmintic agents.

Table 2: Anthelmintic Activity of Piperazine and Related Analogues

| Compound Class | Organism | Key Findings | Reference |

|---|---|---|---|

| 1,4-disubstituted piperazine derivatives | Eisenia fetida | Promising anthelmintic activity at 5mg/ml compared to piperazine citrate. | ipindexing.com |

| Benzimidazole derivatives with a C-2 piperazine | Trichinella spiralis muscle larvae | Significant time- and dose-dependent larvicidal activity, some more effective than albendazole. | mdpi.com |

| 3-(3-pyridyl)-oxazolidinone-5-methyl ester derivatives | Pheretima posthuma | Demonstrated significant anthelmintic effects. | nih.gov |

Antiviral and Anti-HIV Investigations

The structural features of the piperazine moiety have made it an attractive scaffold for the design of novel antiviral agents. Research has explored the incorporation of the piperazine ring into various molecular frameworks to inhibit the replication of different viruses.

In the context of anti-HIV research, a study on novel substituted s-triazine based derivatives containing a piperazine linker was conducted. These compounds were evaluated for their in vitro activity against HIV-1 (IIIB) and HIV-2 (ROD) in MT-4 cells. The results showed that these derivatives possessed anti-HIV properties researchgate.net.

Another investigation focused on the synthesis of N-sulphonamidomethyl piperazinyl fluoroquinolones. These compounds were screened for their antiviral activity against HIV-1(IIIB) replication in MT-4 cells. While these specific derivatives did not show potent anti-HIV activity, the study highlighted the potential for modification of the piperazine ring to influence antiviral efficacy nih.gov. The same study also revealed that some of these fluoroquinolone derivatives exhibited inhibitory activity against influenza viruses nih.gov. These findings suggest that the this compound scaffold could be a viable starting point for the development of new antiviral compounds, including those with potential anti-HIV activity, although further optimization would be necessary to achieve high potency.

Antidiabetic and Antihypertensive Properties

The versatility of the piperazine scaffold has also led to its exploration in the context of metabolic and cardiovascular diseases.

Antidiabetic Properties: Several studies have indicated that piperazine derivatives can exhibit antidiabetic effects. A review of the literature highlights that compounds containing a piperazine moiety have been investigated as potential antidiabetic agents nih.gov. One of the mechanisms through which these compounds may exert their effects is the inhibition of α-glucosidase, an enzyme involved in the digestion of carbohydrates. By inhibiting this enzyme, the rate of glucose absorption can be slowed, which is beneficial in managing type 2 diabetes nih.gov. The conjugation of piperazine with other bioactive molecules has been proposed as a promising research direction for developing new antidiabetic drugs nih.gov.

Antihypertensive Properties: Certain antihypertensive agents have been associated with metabolic side effects, including an increased risk of developing type 2 diabetes. Conversely, some classes of antihypertensive drugs, such as those that interrupt the renin-angiotensin system, have been shown to reduce this risk managedhealthcareexecutive.com. While direct studies on the antihypertensive effects of this compound analogues are limited, the broader class of piperazine-containing compounds has been investigated for cardiovascular effects. The exploration of this scaffold for antihypertensive properties with a favorable metabolic profile represents a potential area for future research.

TRPV1 Antagonism and μ-Opioid Receptor Activation

The transient receptor potential vanilloid 1 (TRPV1) and the μ-opioid receptor (MOR) are key players in pain signaling pathways, making them important targets for analgesic drug development.

TRPV1 Antagonism: The TRPV1 receptor is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin. Antagonists of this receptor are being investigated as potential treatments for chronic pain mdpi.comnih.gov. Notably, a potent and orally effective TRPV1 antagonist, N-(4-tertiarybutylphenyl)-4-(3-chloropyridin-2-yl)tetrahydropyrazine-1(2H)-carboxamide (BCTC), shares a similar structural feature with this compound, namely the pyridinyl-piperazine core. This suggests that analogues of this compound could also function as TRPV1 antagonists. The modulation of TRPV1 activity is being explored for a range of conditions beyond pain, including diabetes and bladder disorders unife.it.

μ-Opioid Receptor Activation: The μ-opioid receptor is the primary target for opioid analgesics like morphine. There is a functional interaction between TRPV1 and MOR in the descending antinociceptive pathway nih.gov. Co-activation of both receptors in specific brain regions can lead to enhanced analgesia nih.gov. Studies have shown that some neurons co-express both TRPV1 and MOR, providing an anatomical basis for this interaction frontiersin.org. The development of compounds that can modulate both of these receptors, or act as biased agonists at the MOR, is an active area of research aimed at producing more effective and safer analgesics. The this compound scaffold could serve as a template for designing such molecules.

Induction of Mitochondrial Biogenesis

Mitochondrial biogenesis is the process by which cells increase their mitochondrial mass and is crucial for maintaining cellular energy homeostasis. This process is increasingly being recognized as a therapeutic target for a range of acute and chronic degenerative diseases associated with mitochondrial dysfunction nih.gov. The induction of mitochondrial biogenesis can be achieved through various pharmacological interventions that activate key signaling pathways nih.gov.

While direct evidence linking this compound or its analogues to the induction of mitochondrial biogenesis is currently lacking in the scientific literature, this represents a potential and unexplored area of investigation. The diverse biological activities of arylpiperazine derivatives suggest that they could interact with cellular pathways that regulate mitochondrial function. For instance, nutraceuticals and drugs that activate Sirt1, AMPK, Nrf2, and PPARα have been shown to promote mitochondrial biogenesis mdpi.com. Future research could explore whether analogues of this compound can modulate these or other pathways to induce mitochondrial biogenesis, which could have therapeutic implications for a variety of diseases characterized by mitochondrial impairment. Drug-induced effects on mitochondrial biogenesis are also an important consideration in toxicology, as perturbations in this process can lead to mitochondrial dysfunction evotec.com.

Structure Activity Relationship Sar Studies of 1 5 Bromopyridin 2 Yl Piperazine Analogues

Impact of Bromine Atom Position and Substituents on Pyridine (B92270) Ring

The strategic placement of the bromine atom and other substituents on the pyridine ring of 1-(5-bromopyridin-2-yl)piperazine analogues is a key determinant of their pharmacological profile. The electron-withdrawing nature of the bromine atom at the 5-position significantly influences the electronic properties of the pyridine ring. This, in turn, can affect the compound's interaction with biological targets.

Research on related pyridylpiperazine derivatives indicates that the nature and position of substituents on the pyridine ring can dramatically alter activity. For instance, in a series of pyridylpiperazine hybrid derivatives, the presence of an electron-withdrawing group like chlorine at the ortho-position of an attached aryl group was found to be ideal for urease inhibitory activity. nih.gov When chlorine was replaced by bromine at the same position, a decrease in activity was observed, which was attributed to the lower electronegativity and larger size of bromine. nih.gov This suggests that for this compound, the specific location and electronic properties of the bromine are crucial.

Furthermore, studies on 3-substituted 2,6-dichloropyridines have shown that bulky substituents near the pyridine ring can induce regioselectivity in nucleophilic substitution reactions. researchgate.net While not directly about the 5-bromo position, this highlights the importance of steric factors in the synthesis and, by extension, the final structure and activity of such compounds. The presence of a nitro group at the 3-position of 2-chloropyridine, for example, facilitates the nucleophilic attack of piperazine (B1678402) due to its electron-withdrawing effect, making the 2-position a strong electrophilic center. nih.gov

The following table summarizes the influence of pyridine ring substitutions on the activity of related compounds, providing a framework for understanding the SAR of this compound analogues.

| Substituent & Position | Observed Effect on Activity | Rationale | Reference |

| Electron-withdrawing group (e.g., Cl) at ortho-position | Increased inhibitory activity | Enhanced electronic interaction with the target | nih.gov |

| Substitution of Cl with Br at ortho-position | Decreased inhibitory activity | Lower electronegativity and larger size of Br | nih.gov |

| Electron-withdrawing group (e.g., NO2) at meta-position | Decreased inhibitory activity | Altered electronic distribution affecting binding | nih.gov |

| Bulky 3-substituents | Induce regioselectivity towards the 6-position in synthesis | Steric hindrance | researchgate.net |

| Nitro group at 3-position | Facilitates nucleophilic substitution at the 2-position | Strong electron-withdrawing effect | nih.gov |

Role of the Piperazine Ring Substitutions in Biological Activity

The piperazine moiety is a versatile scaffold in medicinal chemistry, and its substitution plays a critical role in defining the biological activity of the resulting analogues. researchgate.netnih.govnih.gov

Modification of Piperazine Linkers and Core

The piperazine ring in this compound can act as a linker, and modifications to this linker can significantly impact the molecule's properties. nih.gov The length and rigidity of the piperazine-containing linker can influence how the molecule fits into a binding site. rsc.orgnih.gov For instance, in some histamine H3 receptor antagonists, extending the alkyl chain linker length attached to the piperazine decreased affinity. nih.gov

The piperazine core itself contributes to the physicochemical properties of the molecule. Its two nitrogen atoms can improve pharmacokinetic features due to their appropriate pKa, leading to increased water solubility and bioavailability. nih.gov The insertion of a piperazine moiety into linkers has been used to improve rigidity and solubility upon protonation. rsc.orgnih.gov

Influence of N-Substitution on Piperazine N-Atoms

Substitution at the second nitrogen atom (N-4) of the piperazine ring in this compound is a common strategy to modulate biological activity. acs.org The nature of the substituent at this position can influence potency, selectivity, and pharmacokinetic properties. researchgate.netresearchgate.net

In a series of chalcone-piperazine hybrid compounds, the substitution of halogen atoms on a benzene ring attached to the piperazine had a significant impact on anti-tumor activity, with fluorine-substituted compounds showing the best activity. nih.gov The introduction of different N-substituents, such as N-phenylpiperazine and N-benzylpiperazine, also altered the biological effects. nih.gov Studies on other piperazine derivatives have shown that the size of the substituent on the nitrogen atom can make a difference in activity, with activity decreasing as the substituents get bigger. nih.gov For example, a series of N-alkyl and N-aryl piperazine derivatives were synthesized and showed significant antibacterial activity. nih.gov

The table below illustrates the impact of N-substitution on the piperazine ring in various derivative classes.

| N-Substituent Type | Observed Effect on Activity | Example Class | Reference |

| Halogenated aryl groups | Significant impact on anti-tumor activity | Chalcone-piperazine hybrids | nih.gov |

| N-phenyl and N-benzyl | Altered biological effects | Chalcone-piperazine derivatives | nih.gov |

| Increasing substituent size | Decreased activity | Celastrol derivatives | nih.gov |

| Alkyl and aryl groups | Significant antibacterial activity | N-alkyl and N-aryl piperazines | nih.gov |

Comparative Analysis with Structurally Similar Compounds

Comparing this compound with structurally similar compounds, such as those with a piperidine ring instead of a piperazine ring, highlights the importance of the second nitrogen atom. In a study of histamine H3 and sigma-1 receptor antagonists, replacing a piperazine ring with a piperidine ring did not significantly affect affinity at the H3 receptor but was a critical structural element for dual H3/σ1 receptor activity. nih.gov This suggests that the presence of the second nitrogen in the piperazine ring of this compound is crucial for certain biological interactions.

Furthermore, the introduction of a piperazine moiety into natural product derivatives has been shown to significantly improve antitumor activity compared to analogues with aniline, piperidine, or morpholine. nih.gov This indicates that the nitrogen atom in the piperazine is a favorable hydrogen bond acceptor, and more suitable than an oxygen atom in the case of morpholine. nih.gov

Stereochemical Considerations and Efficacy

Stereochemistry can play a significant role in the biological activity of piperazine derivatives. researchgate.netresearchgate.net Although this compound itself is achiral, the introduction of chiral centers through substitution on the piperazine ring or its substituents can lead to enantiomers with different pharmacological profiles. researchgate.net The conformation and flexibility of the piperazine ring, influenced by its substituents, can affect receptor binding and molecular recognition. researchgate.net